4-Methoxyphenethyl isocyanate
Overview
Description
4-Methoxyphenethyl isocyanate is a chemical compound that is related to various research areas, including polymer chemistry, organic synthesis, and analytical chemistry. It is structurally characterized by the presence of a methoxy group attached to a phenethyl backbone, which is further linked to an isocyanate group. This functional group arrangement allows for a variety of chemical reactions and applications.
Synthesis Analysis
The synthesis of compounds related to 4-methoxyphenethyl isocyanate involves various chemical reactions. For instance, a novel spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate has been reported, leading to the formation of polyamide with highly reactive exo-methylene groups . Additionally, the reaction of o-Methoxycarbonyl-phenyl isocyanate with aminoalkyl orthophosphoric and sulfuric acids yields tetrahydroquinazoline derivatives . Furthermore, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine has been described, showcasing the versatility of reactions involving methoxyphenethyl isocyanate derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxyphenethyl isocyanate has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide . Similarly, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one has been elucidated, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . These studies highlight the importance of structural analysis in understanding the properties and reactivity of methoxyphenethyl isocyanate derivatives.
Chemical Reactions Analysis
4-Methoxyphenethyl isocyanate and its derivatives participate in a variety of chemical reactions. The formation of polyamides through copolymerization , the synthesis of tetrahydroquinazoline derivatives , and the preparation of triazole compounds are examples of the diverse reactivity of these molecules. Additionally, the reactions of (4-methoxyphenyl)amine with organosilicon isocyanates and phenylisocyanate to form O-silylurethanes, ureas, and formamides have been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyphenethyl isocyanate derivatives are influenced by their molecular structure. The mass spectral analysis of 4-methoxy-3-methylphenethylamines, which are related to 4-methoxyphenethyl isocyanate, shows that they have mass spectra equivalent to 3,4-MDMA, with major fragment ions at m/z 58 and 135/136 . Theoretical calculations, including density functional theory (DFT), have been used to predict the molecular geometry, vibrational frequencies, and nonlinear optical properties of these compounds . These properties are crucial for understanding the behavior of methoxyphenethyl isocyanate derivatives in various applications.
Scientific Research Applications
One specific application of 4-Methoxyphenethyl isocyanate is in the preparation of 6H-indolo[2,3-b]quinolines . This compound is also used in the preparation of 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea .
-
Preparation of 6H-indolo[2,3-b]quinolines : 4-Methoxyphenethyl isocyanate is used in the synthesis of 6H-indolo[2,3-b]quinolines . These compounds are of interest in medicinal chemistry due to their biological activities .
-
Preparation of 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea : This compound is synthesized using 4-Methoxyphenethyl isocyanate . The resulting compound has potential applications in medicinal chemistry .
-
Preparation of 6H-indolo[2,3-b]quinolines : 4-Methoxyphenethyl isocyanate is used in the synthesis of 6H-indolo[2,3-b]quinolines . These compounds are of interest in medicinal chemistry due to their biological activities .
-
Preparation of 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea : This compound is synthesized using 4-Methoxyphenethyl isocyanate . The resulting compound has potential applications in medicinal chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-isocyanatoethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQLYQJAFUYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401773 | |
Record name | 4-Methoxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenethyl isocyanate | |
CAS RN |
52634-59-0 | |
Record name | 4-Methoxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52634-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.